molecular formula C22H30N2O3 B11189890 1-(2,5-Dimethoxyphenyl)-2-(4-(2,5-dimethylphenyl)piperazin-1-yl)ethanol

1-(2,5-Dimethoxyphenyl)-2-(4-(2,5-dimethylphenyl)piperazin-1-yl)ethanol

Cat. No.: B11189890
M. Wt: 370.5 g/mol
InChI Key: RGCOIEPMUIMDPD-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-(4-(2,5-dimethylphenyl)piperazin-1-yl)ethanol is a complex organic compound that belongs to the class of phenylpiperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-2-(4-(2,5-dimethylphenyl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. The process may start with the preparation of the 2,5-dimethoxyphenyl and 2,5-dimethylphenyl intermediates, followed by their coupling with piperazine under controlled conditions. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized for yield and cost-effectiveness, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-2-(4-(2,5-dimethylphenyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-(4-(2,5-dimethylphenyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanol
  • 1-(2,5-Dimethylphenyl)-2-(4-(2,5-dimethoxyphenyl)piperazin-1-yl)ethanol

Uniqueness

1-(2,5-Dimethoxyphenyl)-2-(4-(2,5-dimethylphenyl)piperazin-1-yl)ethanol is unique due to its specific substitution pattern on the phenyl and piperazine rings, which may confer distinct chemical and biological properties compared to other phenylpiperazines.

Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C22H30N2O3/c1-16-5-6-17(2)20(13-16)24-11-9-23(10-12-24)15-21(25)19-14-18(26-3)7-8-22(19)27-4/h5-8,13-14,21,25H,9-12,15H2,1-4H3

InChI Key

RGCOIEPMUIMDPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC(C3=C(C=CC(=C3)OC)OC)O

Origin of Product

United States

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